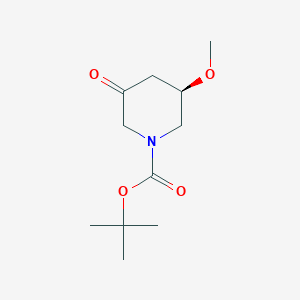

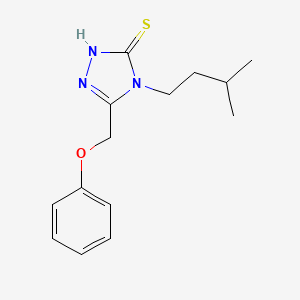

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group. The tert-butyl group is a highly reactive moiety in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate” are not available, similar compounds have been synthesized using various methods .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . Tert-butyl groups have been used as probes for NMR studies of macromolecular complexes .Chemical Reactions Analysis

Tert-butyl groups exhibit a unique reactivity pattern, which is highlighted by their use in various chemical transformations . They can act as catalysts for certain reactions and as ligands in coordination chemistry.Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties. For example, tert-butyl alcohol is a colorless solid that melts near room temperature and has a camphor-like odor .Scientific Research Applications

Electrochemical and Optoelectronic Materials

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate has been investigated for its electronic properties. Specifically, the insertion of tert-butyl groups affects intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads. These groups raise the TAP-localized LUMO (lowest unoccupied molecular orbital) level, making it a promising candidate for organic (opto)electronics applications . Researchers have explored its potential in organic field-effect transistors (OFETs) and other optoelectronic devices.

Chiral Intermediate for Drug Synthesis

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate serves as a chiral intermediate in the synthesis of bioactive molecules. For instance, it plays a crucial role in the preparation of the side chain of the lipid-lowering drug rosuvastatin. Carbonyl reductases have shown excellent activity in its biosynthesis .

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, however, is known to elicit a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . Its unique reactivity pattern can influence these pathways and their downstream effects .

Result of Action

The unique reactivity pattern of the tert-butyl group can influence various chemical transformations and biological processes .

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZUYXGKPKJPIK-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742484.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)

![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)

![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)

![tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2742503.png)